

Application Notes: GSK-J4 for In Vitro Epigenetic Studies

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Compound of Interest

Compound Name: BG48

Cat. No.: B15294784

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Introduction

GSK-J4 is a potent and selective cell-permeable inhibitor of the H3K27 histone demethylases KDM6B (JMJD3) and KDM6A (UTX). By inhibiting the removal of the repressive trimethylation mark on histone H3 lysine 27 (H3K27me3), GSK-J4 serves as a powerful tool for investigating the role of this key epigenetic modification in various biological processes. Dysregulation of KDM6A/B activity is implicated in numerous diseases, including cancer, making GSK-J4 a valuable compound for research and drug development professionals. These application notes provide detailed protocols for utilizing GSK-J4 in in vitro epigenetic studies.

GSK-J4 is the cell-permeable prodrug of GSK-J1.[1] GSK-J1 is a highly potent inhibitor of KDM6B (JMJD3) and KDM6A (UTX) with an IC50 of 60 nM in cell-free assays for KDM6B.[1]

Mechanism of Action

GSK-J4 acts by inhibiting the enzymatic activity of KDM6A and KDM6B, which are histone demethylases that specifically target di- and tri-methylated H3K27.[2] This inhibition leads to an accumulation of the repressive H3K27me3 mark on chromatin, resulting in the silencing of target gene expression.[3] This mechanism makes GSK-J4 a critical tool for studying gene regulation and cellular processes governed by H3K27me3 dynamics.

Data Presentation

Table 1: In Vitro IC50 Values of GSK-J4 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) | Assay Duration (hours) |
|-----------|------------------------|---|------------------------|
| Y79 | Retinoblastoma | 0.68 | 48 |
| WERI-Rb1 | Retinoblastoma | 2.15 | 48 |
| PC3 | Prostate Cancer | ~20 | 24 |
| LNCaP | Prostate Cancer | ~30 | 24 |
| LNCaP | Prostate Cancer | ~20 | 48 |
| C42B | Prostate Cancer | 0.7166 | Not Specified |
| PC3 | Prostate Cancer | 1.213 | Not Specified |
| KG-1a | Acute Myeloid Leukemia | Dose-dependent decrease in viability from 2-10 μM | 24-96 |

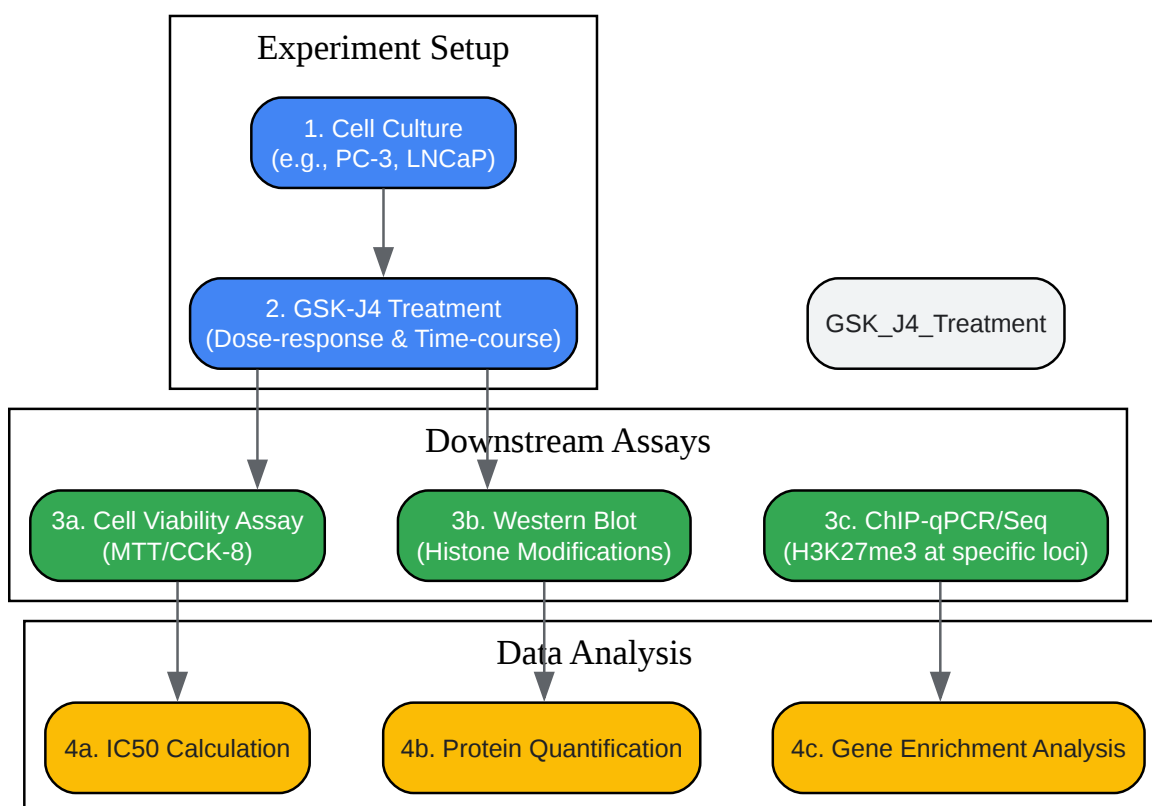
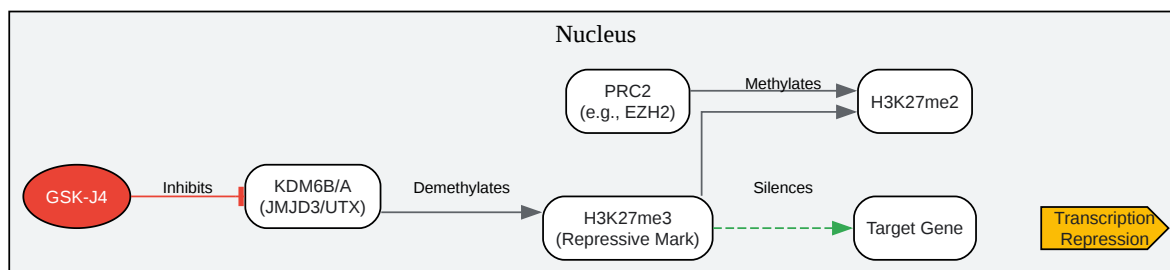
Data compiled from multiple sources.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 2: Observed Effects of GSK-J4 on Histone Modifications in Prostate Cancer Cells

| Cell Line | GSK-J4 Concentration | Treatment Duration | Effect on H3K27me3 | Effect on H3K4me3 | Effect on H3K9me3 |
|-----------|----------------------|--------------------|--------------------|-----------------------|-------------------|
| PC-3 | 20 μM | 48 hours | Increase | Increase | Decrease |
| LNCaP | 20 μM | 48 hours | Increase | No Significant Change | Not Specified |

Data from a study on prostate cancer cells.[\[3\]](#)

Mandatory Visualizations



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References

- 1. selleckchem.com [selleckchem.com]
- 2. Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGF β -Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
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